Comparative Potency: AAK1-IN-4 vs. Leading AAK1 Inhibitors
AAK1-IN-4 exhibits an AAK1 IC50 of 4.6 nM and a Filt Ki of 0.9 nM [1]. In comparison, the clinical candidate BMS-986176/LX-9211 (compound 4) has an IC50 of 2 nM , LP-935509 has an IC50 of 3.3 nM , and AAK1 inhibitor (S)-31 has an IC50 of 5.8 nM . While BMS-986176/LX-9211 is slightly more potent in the enzymatic assay, AAK1-IN-4 demonstrates comparable nanomolar potency within the same chemical series.
| Evidence Dimension | AAK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.6 nM (IC50); 0.9 nM (Filt Ki) |
| Comparator Or Baseline | BMS-986176/LX-9211: 2 nM; LP-935509: 3.3 nM; (S)-31: 5.8 nM |
| Quantified Difference | 2.3-fold less potent than BMS-986176/LX-9211; 1.4-fold less potent than LP-935509; 1.3-fold more potent than (S)-31 |
| Conditions | AAK1 enzymatic inhibition assay; Filt Ki determined by filtration binding |
Why This Matters
Confirms that AAK1-IN-4 possesses nanomolar potency comparable to clinical-stage AAK1 inhibitors, making it a viable tool compound for target engagement studies where access to clinical candidates is restricted.
- [1] Luo G, et al. J Med Chem. 2022;65(6):4534-4564. View Source
